molecular formula C29H60O20 B13916997 (-)-Ouabain octahydrate

(-)-Ouabain octahydrate

Cat. No.: B13916997
M. Wt: 728.8 g/mol
InChI Key: TYBARJRCFHUHSN-UKXBBCJJSA-N
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Description

(-)-Ouabain octahydrate: is a naturally occurring compound that belongs to the class of cardiac glycosides. It is derived from the seeds of the African plant Strophanthus gratus. This compound is known for its potent ability to inhibit the sodium-potassium ATPase enzyme, which plays a crucial role in cellular ion regulation. Due to its unique properties, this compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of heart conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Ouabain octahydrate typically involves the extraction of the compound from the seeds of Strophanthus gratus. The extraction process includes several steps such as maceration, filtration, and purification using chromatographic techniques. The purified compound is then crystallized to obtain the octahydrate form.

Industrial Production Methods: Industrial production of this compound follows a similar extraction process but on a larger scale. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: (-)-Ouabain octahydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ouabagenin, a derivative with altered biological activity.

    Reduction: Reduction reactions can modify the glycosidic bonds, leading to different glycoside derivatives.

    Substitution: Substitution reactions can occur at the sugar moiety, resulting in the formation of different glycoside analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions under mild acidic or basic conditions.

Major Products:

    Ouabagenin: Formed through oxidation.

    Reduced glycosides: Formed through reduction.

    Glycoside analogs: Formed through substitution reactions.

Scientific Research Applications

Ouabain octahydrate is a cardiotonic glycoside with a variety of applications in scientific research, particularly due to its inhibitory effect on Na+/K+-ATPase . It can be extracted from Strophanthus gratus and Acokanthera schimperi .

Chemical Information

  • CAS Number: 11018-89-6
  • Chemical Formula: C29H44O128H2OC_{29}H_{44}O_{12}\cdot 8H_2O
  • Synonym: Strophanthin G
  • Form: White to off-white solid
  • Purity: ≥95% by HPLC

Scientific Research Applications

Ouabain octahydrate is utilized in diverse scientific research applications, including investigations into cardiovascular function, cancer research, and studies of Na+/K+-ATPase .

Na+/K+-ATPase Inhibition

Ouabain is a well-known inhibitor of the Na+/K+-ATPase, an enzyme that maintains ion gradients across the cell membrane .

  • Mechanism of Action: By inhibiting the Na+/K+ pump, ouabain increases intracellular Na+ levels, leading to an increase in intracellular Ca2+ ions .
  • Applications: Ouabain's inhibition of the Na+/K+ pump interferes with cell processes that the pump directly mediates and also indirectly influences other cellular processes including cell cycle and proliferation, growth, cell differentiation, angiogenesis, migration, adhesion, and invasion .

Cancer Research

Ouabain has demonstrated potential in cancer research, particularly for its pro-apoptotic effects on tumor cells .

  • Radiosensitivity: Ouabain enhances radiotoxicity in tumor cells, inducing apoptosis .
  • Apoptosis Induction: It has been shown to increase the number of apoptotic cells in a dose-dependent manner in SK-BR-3 breast cancer cells .
  • Anti-Proliferative Effects: Exposure to ouabain can alter the morphology of SK-BR-3 cells, decrease the expression of immunophenotypic markers (CD29, Her2, VEGF), and significantly reduce the proliferation rate .
  • Cell Cycle Arrest: Ouabain can block cells in the G0 phase of the cell cycle and induce necrosis .

Cardiovascular Research

As a cardiotonic glycoside, ouabain has effects on heart function .

  • Steroid Production: Ouabain can significantly increase aldosterone and corticosterone production in rat adrenal glomerulosa cells .
  • Cardiac Contractility: It influences contractility via regulation of cardiac and smooth muscle cell proliferation .

Other Applications

  • Male Contraceptives: Ouabain is being studied for the development of male contraceptives by targeting Na, K-ATPase α4 .
  • Neurotransmitter Release: It has been used to study the effect of pharmacological agents on the metabolism and release of monoamine neurotransmitters .
  • Production of Hybrid Cells: Ouabain is used in tissue culture as a selective agent in the production of hybrid cells .

Mechanism of Action

Molecular Targets and Pathways: (-)-Ouabain octahydrate exerts its effects by binding to and inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium ion exchange through the sodium-calcium exchanger. The resulting increase in intracellular calcium enhances cardiac muscle contraction, making it useful in the treatment of heart conditions.

Comparison with Similar Compounds

    Digoxin: Another cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.

    Digitoxin: Similar to digoxin but with a longer half-life.

    Strophanthin: A compound derived from the same plant genus with similar biological activity.

Uniqueness: (-)-Ouabain octahydrate is unique due to its specific binding affinity for the sodium-potassium ATPase enzyme and its potent biological effects at lower concentrations compared to other cardiac glycosides. This makes it a valuable compound for both research and therapeutic applications.

Q & A

Basic Research Questions

Q. What is the mechanism of action of (-)-Ouabain octahydrate in inhibiting Na+/K+-ATPase, and how should this be experimentally validated?

this compound binds to the extracellular α-subunit of Na+/K+-ATPase, inhibiting ion transport and altering cellular ion gradients. To validate this:

  • Use in vitro assays with purified Na+/K+-ATPase or cell lines (e.g., BV2 microglia) .
  • Measure intracellular Na⁺/K⁺ levels via flame photometry or fluorescent probes (e.g., SBFI/PBFI).
  • Include positive controls (e.g., 250 μM ouabain + 25 μM veratridine in N2a cell assays) .

Key Experimental Parameters :

ParameterRecommendationSource
Concentration10⁻⁷–10⁻⁴ M (dose-dependent studies)
SolubilityWater, DMSO, ethanol (avoid borosilicate glass)
Storage-20°C in plastic containers (light-sensitive)

Q. How should researchers address light sensitivity and solubility challenges when preparing this compound solutions?

  • Light Sensitivity : Store aliquots in amber vials; minimize exposure during experiments .
  • Solubility : Prepare fresh solutions in water or ethanol (10 mg/mL stock). Vortex and warm to 37°C if precipitates form .

Q. What are standard protocols for evaluating this compound’s cardiac effects in preclinical models?

  • In Vivo : Administer intravenously (0.1–1.0 mg/kg) in rodent models of congestive heart failure; monitor ejection fraction via echocardiography .
  • Ex Vivo : Use isolated human umbilical arteries or rat aortic rings to measure dose-dependent contractions (3×10⁻⁷–10⁻⁴ M) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s biphasic effects (e.g., stimulation vs. inhibition) in neuronal and cardiac tissues?

  • Tissue-Specific Sensitivity : Test low (nM) vs. high (μM) concentrations. At 10⁻⁹ M, ouabain may enhance astrocyte Na+/K+-ATPase activity, while 10⁻⁶ M inhibits it .
  • Experimental Design : Include dual-condition assays (e.g., sensitized vs. non-sensitized N2a cells) to isolate toxin-specific effects .

Q. What methodologies are recommended for studying this compound’s role in epilepsy models?

  • In Vivo : Pre-treat mice with ouabain (0.5 mg/kg, i.p.) to induce Na+/K+-ATPase dysfunction, then record seizure thresholds .
  • In Vitro : Use hippocampal slices with field potential recordings; apply ouabain (1 μM) to mimic ionic imbalance .

Q. How should researchers design experiments to analyze this compound’s sequestration in insects, and what statistical models are appropriate?

  • Dietary Exposure : Feed insects (e.g., Oncopeltus fasciatus) ouabain-laced sunflower meal (3.65 mg/g) for 10 days .
  • Data Analysis : Use linear mixed-effects (LME) models with time-diet interactions and Tukey HSD post hoc tests .

Example Data Collection Table :

ParameterMeasurementTool
Toxin UptakeHPLC quantification
Weight ChangeDaily gravimetric analysis

Q. What are best practices for ensuring reproducibility in this compound studies, particularly regarding batch variability and metadata reporting?

  • Batch Consistency : Validate purity (>95% via HPLC) and stereochemistry (15 defined stereocenters) .
  • Metadata : Follow FAIR principles; deposit raw data in repositories (e.g., Zenodo) with detailed protocols .

Q. Methodological Considerations

Q. How can researchers mitigate cytotoxicity while using this compound in cell-based assays?

  • Dose Optimization : Perform MTT assays to determine LC50 (e.g., 250 μM in N2a cells) .
  • Timing : Limit exposure to ≤24 hours to avoid organ damage from prolonged use .

Q. What analytical techniques are suitable for quantifying this compound in biological samples?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect limits as low as 0.019 pg/well .
  • Immunoassays : Use anti-ouabain antibodies for tissue distribution studies .

Properties

Molecular Formula

C29H60O20

Molecular Weight

728.8 g/mol

IUPAC Name

3-[(1R,3S,5S,8S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate

InChI

InChI=1S/C29H44O12.8H2O/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31;;;;;;;;/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3;8*1H2/t13-,15-,16+,17-,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-;;;;;;;;/m0......../s1

InChI Key

TYBARJRCFHUHSN-UKXBBCJJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O

Origin of Product

United States

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